molecular formula C15H19N3O2 B14814452 2,6-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine

2,6-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine

Cat. No.: B14814452
M. Wt: 273.33 g/mol
InChI Key: NOSYFKOWSUXCIE-QWRGUYRKSA-N
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Description

2,6-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine is a chiral ligand that has garnered significant interest in the field of coordination chemistry. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable tool in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine typically involves the condensation of 2,6-diformylpyridine with (S)-4-ethyl-2-oxazoline under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which 2,6-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine exerts its effects primarily involves its ability to coordinate with metal ions. This coordination alters the electronic properties of the metal center, enhancing its reactivity and selectivity in catalytic processes. The oxazoline rings provide steric and electronic control, making the ligand highly effective in asymmetric synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis((S)-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine is unique due to its specific chiral centers and the presence of ethyl groups, which provide a balance of steric hindrance and electronic effects. This makes it particularly effective in certain catalytic applications where other ligands may not perform as well .

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

(4S)-4-ethyl-2-[6-[(4S)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C15H19N3O2/c1-3-10-8-19-14(16-10)12-6-5-7-13(18-12)15-17-11(4-2)9-20-15/h5-7,10-11H,3-4,8-9H2,1-2H3/t10-,11-/m0/s1

InChI Key

NOSYFKOWSUXCIE-QWRGUYRKSA-N

Isomeric SMILES

CC[C@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@H](CO3)CC

Canonical SMILES

CCC1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)CC

Origin of Product

United States

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